molecular formula C14H17NO3 B15282776 (2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid

(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid

Cat. No.: B15282776
M. Wt: 247.29 g/mol
InChI Key: SDNDNHOVHJTJPB-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure that includes a phthalimide moiety, which is known for its stability and reactivity. The presence of chiral centers makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid typically involves the formation of the phthalimide ring followed by the introduction of the chiral centers. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to various chiral reagents and catalysts to introduce the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phthalimide moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it valuable for studying enzyme interactions and stereochemical effects.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid exerts its effects involves interactions with various molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The chiral centers play a crucial role in determining the specificity and strength of these interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid: This is the enantiomer of the compound and has different stereochemical properties.

    Phthalimide derivatives: Compounds with similar phthalimide structures but different substituents can have varying reactivity and applications.

Uniqueness

(2S,3S)-3-Methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is unique due to its specific stereochemistry and the presence of the phthalimide moiety. This combination of features makes it particularly valuable for applications requiring precise stereochemical control and stability.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid

InChI

InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)/t9-,12-/m0/s1

InChI Key

SDNDNHOVHJTJPB-CABZTGNLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O

Canonical SMILES

CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.